1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate

Catalog No.
S14318641
CAS No.
94386-45-5
M.F
C14H19ClO3
M. Wt
270.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propion...

CAS Number

94386-45-5

Product Name

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate

IUPAC Name

butan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

InChI

InChI=1S/C14H19ClO3/c1-5-10(3)17-14(16)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3

InChI Key

JNJWTHMHROHMGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate, with the chemical formula C14H19ClO3C_{14}H_{19}ClO_3, is a compound that belongs to the class of chlorophenoxy herbicides. This compound is primarily utilized for its herbicidal properties, particularly in controlling broadleaf weeds. It functions by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth in target weeds, which ultimately results in their death. The compound is often associated with other herbicides, enhancing its effectiveness in agricultural applications .

Involving 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate typically include hydrolysis and esterification. As an ester, it can undergo hydrolysis in the presence of water, yielding the corresponding alcohol and acid. This reaction is significant in understanding its degradation pathways in environmental contexts.

Hydrolysis Reaction

1 Methylpropyl 2 4 chloro 2 methylphenoxy propionate+H2OAlcohol+4 chloro 2 methylphenoxy propionic acid\text{1 Methylpropyl 2 4 chloro 2 methylphenoxy propionate}+H_2O\rightarrow \text{Alcohol}+\text{4 chloro 2 methylphenoxy propionic acid}

The biological activity of 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is primarily herbicidal. It has been shown to effectively control various broadleaf weeds by disrupting their growth patterns. The compound's mechanism of action involves the stimulation of plant growth hormones, leading to abnormal growth and eventual death of the weeds. Additionally, it exhibits low toxicity to mammals and birds, making it a preferred choice for agricultural use .

Synthesis of 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate can be achieved through several methods, including:

  • Esterification: Reacting 4-chloro-2-methylphenoxyacetic acid with 1-methylpropanol in the presence of an acid catalyst.
    4 chloro 2 methylphenoxyacetic acid+1 methylpropanol1 Methylpropyl 2 4 chloro 2 methylphenoxy propionate+H2O\text{4 chloro 2 methylphenoxyacetic acid}+\text{1 methylpropanol}\rightarrow \text{1 Methylpropyl 2 4 chloro 2 methylphenoxy propionate}+H_2O
  • Alkylation: Utilizing alkyl halides to introduce the methylpropyl group onto the phenoxyacetic acid derivative.

The primary applications of 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate include:

  • Agricultural Herbicide: Used extensively for controlling broadleaf weeds in various crops.
  • Lawn Care Products: Incorporated into consumer lawn care products for weed management.
  • Research: Utilized in studies related to plant growth regulation and herbicide resistance mechanisms.

Interaction studies involving 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate have focused on its effects when combined with other herbicides. Research indicates that combining this compound with others like 2,4-D or dicamba can enhance its efficacy against resistant weed species. These studies often examine synergistic effects where the combined application leads to improved weed control compared to individual applications .

Several compounds share structural similarities with 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate, notably within the chlorophenoxy herbicide family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Mecoprop (Methylchlorophenoxypropionic acid)C10H11ClO3Mixture of stereoisomers; commonly used herbicide
DicambaC8H6Cl2O3Broad-spectrum herbicide with different action
2,4-Dichlorophenoxyacetic acidC8H6Cl2O3One of the most widely used herbicides

Uniqueness

What sets 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate apart from these compounds is its specific structural configuration and its targeted efficacy against certain broadleaf weeds while maintaining a relatively low toxicity profile for non-target organisms. Its unique combination of chemical properties allows for effective use in integrated weed management strategies .

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

270.1022722 g/mol

Monoisotopic Mass

270.1022722 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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